Strontium cyclohexanebutyrate

Description

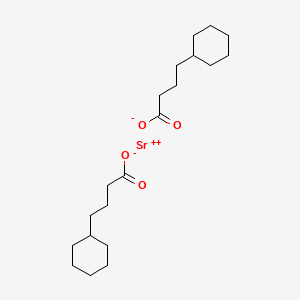

Structure

3D Structure of Parent

Properties

IUPAC Name |

strontium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Sr/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJLAHGTZMLOAH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069606 | |

| Record name | Strontium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-05-5 | |

| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium cyclohexanebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Chemical Structure of Strontium Cyclohexanebutyrate: An In-depth Technical Guide

This guide provides a comprehensive, technically-grounded framework for the complete chemical structure elucidation of strontium cyclohexanebutyrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity and trustworthiness.

Foundational Strategy: A Multi-faceted Analytical Approach

The elucidation of this compound's structure necessitates a multi-technique approach. As a metal-organic salt, both the organic ligand (cyclohexanebutyrate) and the coordination of the strontium cation must be thoroughly characterized. Our strategy is built on a logical progression of experiments, where the results of each analysis inform and validate the subsequent steps. This integrated workflow ensures a high degree of confidence in the final proposed structure.

The overall analytical workflow is depicted below:

Caption: A comprehensive workflow for the structural elucidation of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is the crucial first step. A common and effective method involves the reaction of a strontium salt with cyclohexanebutyric acid.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve cyclohexanebutyric acid in a suitable solvent (e.g., ethanol or deionized water). In a separate vessel, dissolve a stoichiometric amount of a strontium salt, such as strontium hydroxide or strontium carbonate, in deionized water.

-

Reaction: Slowly add the strontium salt solution to the cyclohexanebutyric acid solution while stirring. The reaction progress can be monitored by observing the cessation of gas evolution (if using strontium carbonate) or by pH titration.

-

Precipitation and Isolation: The product, this compound, will precipitate out of the solution. The precipitate is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold deionized water and then with a non-polar solvent like diethyl ether to remove any unreacted starting material. The purified product is then dried under vacuum.

Spectroscopic and Analytical Characterization

With a purified sample, the next phase involves a suite of spectroscopic and analytical techniques to build a comprehensive picture of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule and to confirm the formation of the carboxylate salt.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Observations and Interpretation:

The most significant change from the spectrum of the starting material, cyclohexanebutyric acid, will be the disappearance of the broad O-H stretching band (typically around 3300-2500 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1760-1690 cm⁻¹). In their place, two strong absorption bands characteristic of the carboxylate anion will appear:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Asymmetric C-O Stretch | ~1630-1570 | Confirms the formation of the carboxylate salt. |

| Symmetric C-O Stretch | ~1430-1310 | Confirms the formation of the carboxylate salt. |

The presence of these two distinct peaks is a strong indicator of the ionic interaction between the strontium cation and the deprotonated cyclohexanebutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise structure of the organic cyclohexanebutyrate ligand. A full suite of 1D and 2D NMR experiments is recommended.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a high-field NMR spectrometer.

Expected Observations and Interpretation:

-

¹H NMR: The proton spectrum will show signals corresponding to the protons of the cyclohexane ring and the butyrate chain. The integration of these signals will confirm the relative number of protons in each part of the molecule. Based on the known spectrum of 4-cyclohexylbutyric acid, the chemical shifts are expected in specific regions.

-

¹³C NMR and DEPT-135: These spectra will reveal the number of distinct carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons. The carboxylate carbon will be a key signal, typically appearing downfield.

-

COSY: This experiment will establish the connectivity between adjacent protons, allowing for the tracing of the proton spin systems within the cyclohexane ring and the butyrate chain.

-

HSQC: This spectrum correlates the proton and carbon signals, providing a definitive assignment of each proton to its directly attached carbon atom.

The combination of these NMR experiments will provide an unambiguous confirmation of the cyclohexanebutyrate ligand's structure.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the compound and to gain insights into its stoichiometry.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Acquisition: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this type of compound. Both positive and negative ion modes should be explored. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to confirm the presence and isotopic distribution of strontium.

Expected Observations and Interpretation:

-

ESI-MS: In the positive ion mode, one might observe ions corresponding to [Sr(C₁₀H₁₇O₂)]⁺ or [Sr₂ (C₁₀H₁₇O₂)₃]⁺. In the negative ion mode, the deprotonated ligand [C₁₀H₁₇O₂]⁻ should be observed. The isotopic pattern of strontium should be clearly visible in the positive ion mode.

-

ICP-MS: This technique will provide a highly sensitive confirmation of the presence of strontium and its characteristic isotopic abundance.

Elemental Analysis

Purpose: To determine the empirical formula of the compound.

Experimental Protocol:

-

A precisely weighed sample of the dried this compound is subjected to combustion analysis to determine the weight percentages of carbon and hydrogen.

-

The strontium content can be determined by atomic absorption spectroscopy or ICP-OES.

Expected Results:

The experimentally determined weight percentages of C, H, and Sr should match the theoretical values for the proposed formula, Sr(C₁₀H₁₇O₂)₂.

| Element | Theoretical wt% (for Sr(C₁₀H₁₇O₂)₂) |

| Carbon | 56.40% |

| Hydrogen | 8.05% |

| Strontium | 20.57% |

| Oxygen | 15.00% |

Thermal Analysis (TGA/DSC)

Purpose: To assess the thermal stability of the compound and to determine the presence of any solvated molecules, particularly water of hydration.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA/DSC crucible.

-

Data Acquisition: The sample is heated at a controlled rate under an inert atmosphere (e.g., nitrogen), and the weight loss (TGA) and heat flow (DSC) are monitored as a function of temperature.

Expected Observations and Interpretation:

-

TGA: Any initial weight loss at temperatures below ~120°C would likely correspond to the loss of water of hydration. The decomposition of the anhydrous salt would occur at a higher temperature, with the final residual mass corresponding to strontium carbonate or strontium oxide, depending on the decomposition pathway and atmosphere.

-

DSC: Endothermic or exothermic events corresponding to dehydration, phase transitions, or decomposition will be observed.

Definitive Structure Confirmation

The following techniques provide the highest level of structural detail and are considered confirmatory.

Single-Crystal X-ray Diffraction (SC-XRD)

Purpose: To determine the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, coordination geometry of the strontium ion, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound need to be grown. This can often be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Expected Insights:

SC-XRD will reveal the precise coordination number and geometry of the strontium ion. Carboxylate ligands can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, or bridging. This technique will definitively establish the binding mode in this compound.

Solid-State ⁸⁷Sr NMR Spectroscopy

Purpose: To probe the local environment of the strontium nucleus, providing complementary information to SC-XRD about the coordination and symmetry of the strontium site.

Experimental Protocol:

-

Sample Preparation: A powdered, crystalline sample of this compound is packed into an NMR rotor.

-

Data Acquisition: The ⁸⁷Sr NMR spectrum is acquired on a high-field solid-state NMR spectrometer. Due to the quadrupolar nature of the ⁸⁷Sr nucleus (spin 9/2) and its low natural abundance (7.0%), this is a challenging experiment that benefits from high magnetic fields.

Expected Observations and Interpretation:

The chemical shift and the quadrupolar coupling constant are sensitive to the electronic environment and the symmetry of the strontium site. If there is more than one crystallographically distinct strontium site in the unit cell, multiple resonances may be observed. The data from solid-state ⁸⁷Sr NMR can be correlated with the results from SC-XRD to provide a comprehensive understanding of the strontium coordination environment.

Conclusion

The structural elucidation of this compound is a process of systematic investigation, where each analytical technique provides a piece of the puzzle. By following the integrated workflow outlined in this guide—from synthesis and initial spectroscopic characterization to definitive crystallographic and solid-state NMR analysis—researchers can confidently and accurately determine the complete chemical structure. This rigorous, multi-faceted approach ensures the scientific integrity required for applications in research and drug development.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids . (n.d.). University of Calgary. Retrieved from [Link]

-

Analytical procedures for the determination of strontium radionuclides in environmental materials . (n.d.). Cefas. Retrieved from [Link]

-

Mass Spectrometry in Organometallic Chemistry . (n.d.). University of Victoria. Retrieved from [Link]

-

The thermal analysis of strontium oxalate . (1985). ResearchGate. Retrieved from [Link]

-

Synthesis of a novel strontium-based wide-bandgap semiconductor via X-ray photochemistry under extreme conditions . (2018). Journal of Materials Chemistry C. Retrieved from [Link]

-

(87Sr) Strontium NMR . (n.d.). University of Warwick. Retrieved from [Link]

-

Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions . (2006). Taylor & Francis Online. Retrieved from [Link]

-

Characterization and Micellization Dynamics of Metal Carboxylates in Mixed Organic Solvents . (2023). ResearchGate. Retrieved from [Link]

-

Submicron particles of Ga-substituted strontium hexaferrite obtained by a citrate auto-combustion method . (2019). Journal of Materials Chemistry C. Retrieved from [Link]

-

Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions | Request PDF . (2006). ResearchGate. Retrieved from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean . (2018). Spectroscopy Online. Retrieved from [Link]

-

Cyclohexanebutanoic acid . (n.d.). PubChem. Retrieved from [Link]

-

Strontium . (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Structural Characterization of Group 4 Metal Carboxylates for Nanowire Production . (2014). ACS Publications. Retrieved from [Link]

-

Solid-State 87Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength . (2015). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Mass spectrometry of inorganic, coordination and organometallic compounds . (n.d.). SciSpace. Retrieved from [Link]

-

Solid State 87 Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength | Request PDF . (2015). ResearchGate. Retrieved from [Link]

-

Thermal Characterization of Molten Salt Systems . (2011). Idaho National Laboratory. Retrieved from [Link]

-

Strontium Isotope Analysis . (n.d.). University of Georgia. Retrieved from [Link]

-

Synthesis and structural characterization of group 4 metal carboxylates for nanowire production . (2014). PubMed. Retrieved from [Link]

-

IR Infrared Absorption Bands of Carboxylate . (2017). 911Metallurgist. Retrieved from [Link]

-

Mass Spectra of Organometallic Compounds . (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis, crystal structure, and thermal properties of poly[aqua(μ5-2,5-dicarboxybenzene-1,4-dicarboxylato)strontium] . (2020). IUCrData. Retrieved from [Link]

- **1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpret

Solubility of Strontium cyclohexanebutyrate in common organic solvents

An In-Depth Technical Guide to the Solubility of Strontium Cyclohexanebutyrate in Common Organic Solvents

Executive Summary

Theoretical Framework for Solubility

The dissolution of an ionic salt like this compound is governed by a thermodynamic balance between the energy required to break the solute's crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy). For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

Key Principles:

-

"Like Dissolves Like" : This principle is the starting point for any solubility prediction. Ionic and highly polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. This compound is an ionic salt, suggesting that highly polar solvents will be more effective.

-

Solvent Polarity and Dielectric Constant : Polar solvents possess high dielectric constants, which is a measure of their ability to reduce the electrostatic force between the Sr²⁺ and cyclohexanebutyrate ions, thereby facilitating the breakdown of the crystal lattice. Solvents with high dielectric constants are more effective at dissolving ionic compounds.

-

Solute-Solvent Interactions : The nature of the organic anion is critical. The cyclohexanebutyrate group is large and predominantly nonpolar (lipophilic), which will limit solubility even in highly polar solvents compared to simpler strontium salts like strontium chloride. However, the carboxylate group provides a site for hydrogen bonding with protic solvents (e.g., alcohols), which can enhance solubility. Metal carboxylates, often called metal soaps, are known to be sparingly soluble in many non-aqueous solvents but tend to show enhanced solubility in alcohols.[1]

Based on these principles, a qualitative solubility profile can be predicted. This profile serves as a hypothesis to be tested by the experimental methods outlined below.

Physicochemical Properties of Common Organic Solvents

The choice of solvent is the most critical variable in determining solubility. The following table summarizes key properties of common organic solvents relevant to their potential to dissolve this compound.

| Solvent | Formula | Dielectric Constant (at 20-25°C) | Type | Predicted Solvating Ability for Ionic Salts |

| Methanol | CH₄O | 32.6 | Polar Protic | Moderate to High |

| Ethanol | C₂H₆O | 24.6 | Polar Protic | Moderate |

| Acetone | C₃H₆O | 21.0 | Polar Aprotic | Low to Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Polar Aprotic | Low |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Moderately Polar Aprotic | Very Low |

| Dichloromethane | CH₂Cl₂ | 9.1 | Moderately Polar Aprotic | Very Low |

| Toluene | C₇H₈ | 2.4 | Nonpolar | Negligible |

| Hexane | C₆H₁₄ | 1.9 | Nonpolar | Negligible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | Polar Aprotic | High |

Data compiled from various sources, including a comprehensive table from MilliporeSigma.[2]

Experimental Protocol: Isothermal Equilibrium Method

To obtain quantitative and reliable solubility data, a rigorous experimental approach is necessary. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted technique.[3][4] The protocol described here is designed to be a self-validating system, incorporating steps to ensure true thermodynamic equilibrium is achieved.

Causality and Experimental Design

-

Why Isothermal? Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is precise and reproducible. A water bath or temperature-controlled incubator is essential.

-

Why Excess Solute? Using an excess of the solid this compound ensures that the solvent becomes fully saturated, which is the definition of the solubility limit at that temperature.

-

Why Agitation? Continuous agitation increases the surface area of the solute exposed to the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium, not just the liquid near the solid-liquid interface.

-

Why Equilibrium Confirmation? Assuming equilibrium after an arbitrary time can lead to underestimation of solubility. The protocol mandates sampling at multiple, extended time points (e.g., 24, 48, and 72 hours) to prove that the concentration of the dissolved solute is no longer increasing.[3]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Drying oven

-

Analytical instrument for quantification (e.g., HPLC, ICP-MS for strontium analysis, or gravimetric analysis setup)

Step-by-Step Procedure

-

Preparation : Accurately weigh an excess amount of this compound (e.g., ~100 mg) into a series of glass vials. The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition : Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.

-

Equilibration : Secure the vials in the isothermal shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). Begin agitation at a moderate speed (e.g., 150 rpm).

-

Sampling :

-

At predetermined time points (e.g., 24, 48, and 72 hours), briefly stop the agitation and allow the solid to settle.

-

Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. The filter removes all undissolved solid particles, which is critical for accuracy.

-

-

Quantification (Gravimetric Method) :

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

The final weight of the dry residue represents the mass of this compound that was dissolved in the initial volume of the solvent.

-

-

Calculation :

-

Validation : Compare the calculated concentrations from the 24, 48, and 72-hour samples. If the values are statistically identical, equilibrium was reached. If the concentration continues to increase, the experiment should be extended.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Predicted Solubility Profile and Discussion

While experimental data must be generated for definitive values, a qualitative profile can be established based on the theoretical principles discussed. This table provides an expert estimation to guide solvent selection for initial screening.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The hydroxyl group can hydrogen bond with the carboxylate anion, and the high polarity can solvate the Sr²⁺ ion. Alcohols are generally better solvents for metal carboxylates than other organic solvent classes.[1] |

| DMSO | Polar Aprotic | Sparingly Soluble | The very high dielectric constant is effective at separating ions. Solvation of the bulky anion may be less efficient than in protic solvents. |

| Acetone / THF | Polar Aprotic | Very Sparingly Soluble | Moderate polarity is insufficient to effectively overcome the crystal lattice energy of the ionic salt. |

| Toluene / Hexane | Nonpolar | Practically Insoluble | These solvents lack the polarity to stabilize the Sr²⁺ and cyclohexanebutyrate ions. The energy of solvation would be minimal, making dissolution thermodynamically unfavorable. |

Conclusion

Understanding the solubility of this compound is essential for its practical application in research and development. This guide has established that while specific quantitative data is not currently published, a robust prediction of its behavior can be made based on fundamental chemical principles. The compound is expected to be, at best, sparingly soluble in polar organic solvents like alcohols and DMSO, and practically insoluble in nonpolar hydrocarbons. For researchers requiring precise quantitative data, the detailed, IUPAC-aligned isothermal equilibrium protocol provided herein offers a reliable and scientifically sound pathway to determine these critical parameters.

References

-

Solubility of Organic Compounds (2023). An educational resource explaining the principles of solubility based on molecular structure and polarity. Source: University of Calgary. [Link]

-

Toxicological Profile for Strontium (2004). A comprehensive report by the Agency for Toxic Substances and Disease Registry (ATSDR) that includes a table of physicochemical properties for various strontium compounds. Source: National Center for Biotechnology Information (NCBI). [Link]

-

Solution behaviour of lead(II) carboxylates in organic solvents (1998). A research paper discussing the solubility characteristics of metal carboxylates (metal soaps) in various organic solvents. Source: ResearchGate, originally published in Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (2010). A technical report from IUPAC outlining the standards and terminology for solubility measurements. Source: IUPAC Publications. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach (2022). A research article detailing experimental methods for determining the solubility of organic salts. Source: Journal of Chemical Theory and Computation, ACS Publications. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach (2022). A version of the ACS article available through the National Institutes of Health (NIH) repository. Source: PMC, NIH. [Link]

-

What is the best methods for measuring the solubility of ionic solids in organic solvents? (2019). A discussion forum on ResearchGate where researchers suggest practical methods for solubility determination. Source: ResearchGate. [Link]

-

Solubility Data Series (Ongoing). The official homepage for the IUPAC Solubility Data Series, which compiles and critically evaluates solubility data. Source: IUPAC. [Link]

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations (2010). A PDF version of the IUPAC technical report, hosted on ResearchGate. Source: ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Methodical Approach to the Thermal Decomposition Analysis of Strontium Cyclohexanebutyrate

Abstract

The thermal stability and decomposition pathway of active pharmaceutical ingredients (APIs) and related compounds are critical parameters in drug development and manufacturing. Strontium salts of organic acids, such as strontium cyclohexanebutyrate, are of interest for their potential therapeutic applications. A thorough understanding of their thermal behavior is essential for defining storage conditions, formulation strategies, and ensuring product safety and efficacy. This guide presents a comprehensive analytical methodology for characterizing the thermal decomposition of this compound. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS), this approach provides a multi-faceted view of the material's stability, decomposition kinetics, and byproduct formation. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the Decomposition Pathway

While specific literature on the thermal decomposition of this compound is nascent, the behavior of analogous alkaline earth metal carboxylates provides a robust predictive model. The decomposition of such salts typically proceeds in a multi-step fashion, which can be elucidated by carefully controlled thermal analysis.

Predicted Decomposition Mechanism: The thermal decomposition of this compound, Sr(C₁₀H₁₇O₂)₂, is hypothesized to occur via two primary stages under an inert atmosphere:

-

Initial Decomposition: The carboxylate salt decomposes to form strontium carbonate (SrCO₃) and volatile organic fragments. The large cyclohexanebutyrate ligand is expected to fragment, likely producing a ketone (e.g., dicyclohexyl ketone), carbon dioxide, and other hydrocarbons. This initial, often complex, mass loss is the primary focus of the TGA-DSC-MS analysis.

-

Carbonate Decomposition: At much higher temperatures, the intermediate strontium carbonate will decompose into strontium oxide (SrO) and carbon dioxide (CO₂). The stability of alkaline earth metal carbonates increases down the group; thus, SrCO₃ is expected to be quite stable, decomposing at a high temperature[1].

The goal of the analytical workflow is to identify the precise temperature ranges for these events, quantify the associated mass losses, characterize the energetic profile (endothermic vs. exothermic), and identify the evolved gaseous species to confirm the decomposition mechanism.

Core Analytical Techniques

A synergistic combination of thermal analysis techniques is required for a complete picture of the decomposition process.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[2][3]. It is the cornerstone of this analysis, providing quantitative data on mass loss events corresponding to volatilization and decomposition. This technique is governed by standards such as ASTM E1131 for compositional analysis[4][5][6][7].

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides crucial information on the energetics of decomposition, identifying whether processes are endothermic (requiring energy, e.g., breaking bonds) or exothermic (releasing energy, e.g., oxidation).

-

Evolved Gas Analysis (EGA): EGA identifies the chemical nature of the volatile products released during decomposition[8][9][10]. Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) allows for real-time identification of the gaseous fragments as they evolve, which is essential for confirming the proposed reaction pathways[11][12][13][14].

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data correlation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tainstruments.com [tainstruments.com]

- 3. epfl.ch [epfl.ch]

- 4. store.astm.org [store.astm.org]

- 5. img.antpedia.com [img.antpedia.com]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. kalite.com [kalite.com]

- 8. EGA - EAG Laboratories [eag.com]

- 9. mt.com [mt.com]

- 10. globalspec.com [globalspec.com]

- 11. rsc.org [rsc.org]

- 12. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One moment, please... [frontier-lab.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Strontium Cyclohexanebutyrate: A Theoretical Framework for Synthesis, Characterization, and Potential Applications

Abstract: Strontium cyclohexanebutyrate (Sr(C₁₀H₁₇O₂)₂) is a compound of niche academic interest, formally identified by CAS number 62638-05-5, yet it remains largely unexplored in scientific literature.[1] There is a conspicuous absence of published data regarding its specific discovery, historical development, or detailed characterization. This guide, therefore, serves as a first-of-its-kind technical whitepaper constructed from foundational chemical principles and analogous data from related strontium carboxylates. We present a theoretical yet robust framework for its synthesis, a comprehensive protocol for its analytical characterization, and a discussion of its potential applications, primarily inferred from the well-documented bioactivity of other strontium salts in bone tissue engineering.[2][3] This document is intended for researchers, chemists, and drug development professionals interested in exploring novel organometallic compounds.

Part 1: Foundational Chemistry and Historical Context

The Strontium Element: A Historical Overview

The story of strontium begins not in a laboratory, but in the lead mines of a Scottish village. In 1790, Adair Crawford and his colleague William Cruickshank analyzed a mineral from Strontian, Argyll, that exhibited properties distinct from other known "heavy spars".[4][5] This mineral, later named strontianite (strontium carbonate, SrCO₃), was recognized as containing a new type of "earth".[5] The element was first isolated in 1808 by Sir Humphry Davy through the electrolysis of a mixture of strontium chloride and mercuric oxide.[4][5] He named it "strontium" in honor of the village where its ore was first discovered.[4]

Chemically, strontium (Sr) is an alkaline earth metal with atomic number 38.[4] Its properties are similar to its vertical neighbors in the periodic table, calcium and barium.[4] This chemical similarity to calcium is the cornerstone of its biological significance; the Sr²⁺ ion can mimic Ca²⁺, allowing it to participate in bone metabolism. This has led to the development of strontium-containing drugs, most notably strontium ranelate, for the treatment of osteoporosis.[2][3][6][7]

The Ligand: Cyclohexanebutyric Acid

The organic counterpart of the target compound is cyclohexanebutyric acid, also known as 4-cyclohexylbutanoic acid. It is a carboxylic acid featuring a cyclohexane ring attached to a four-carbon butyric acid chain.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈O₂ | [1] |

| Linear Formula | C₆H₁₁(CH₂)₃CO₂H | |

| Molecular Weight | 170.25 g/mol | |

| CAS Number | 4441-63-8 | |

| Appearance | Solid | |

| Melting Point | 30-32 °C |

The cyclohexane moiety imparts a significant degree of lipophilicity to the molecule, which could influence the salt's solubility, absorption, and distribution characteristics in biological systems compared to strontium salts with smaller, more polar organic ligands.

Part 2: Proposed Synthesis of this compound

While no specific synthesis for this compound has been published, a standard and reliable method for preparing strontium carboxylates is through the neutralization reaction of a strontium base with the corresponding carboxylic acid. This approach is self-validating, relying on fundamental acid-base chemistry.

Causality of Experimental Choices

-

Choice of Strontium Source: Strontium hydroxide (Sr(OH)₂) is selected as the base. It is reasonably soluble in water, and the only byproduct of the reaction is water, which simplifies purification. Strontium carbonate (SrCO₃) is an alternative, which would produce carbon dioxide and water as byproducts; this requires ensuring all CO₂ has been expelled to drive the reaction to completion.

-

Choice of Solvent: Deionized water is the preferred solvent for the initial reaction due to the solubility of strontium hydroxide and the deprotonation of the carboxylic acid. A co-solvent system (e.g., water/ethanol) might be necessary if the resulting strontium salt shows limited aqueous solubility, but a pure aqueous route is the most straightforward starting point.

-

Stoichiometry: The reaction requires a 2:1 molar ratio of cyclohexanebutyric acid to strontium hydroxide, as strontium is a divalent cation (Sr²⁺) and the carboxylic acid is monoprotic. A slight excess of the acid can be used to ensure all the strontium hydroxide is consumed, with the excess easily removed during washing.

-

Purification: The product is expected to be a solid. Purification via recrystallization is the standard method for achieving high purity for solid organic salts. The choice of solvent for recrystallization would need to be determined empirically, likely starting with polar solvents like ethanol or methanol, potentially with additions of water.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

In a 250 mL round-bottom flask, dissolve 2.0 molar equivalents of cyclohexanebutyric acid in a minimal amount of a suitable solvent like ethanol or warm deionized water.

-

In a separate beaker, dissolve 1.0 molar equivalent of strontium hydroxide octahydrate in deionized water with gentle heating.

-

-

Reaction:

-

Slowly add the strontium hydroxide solution to the stirring solution of cyclohexanebutyric acid at room temperature.

-

Once the addition is complete, fit the flask with a condenser and heat the reaction mixture to 60-70°C for 2-4 hours to ensure the reaction goes to completion. The solution should be clear.

-

-

Isolation:

-

Remove the heat and allow the solution to cool to room temperature. If no precipitate forms, reduce the solvent volume by approximately 50% using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the strontium salt.

-

-

Purification:

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with two small portions of cold deionized water (to remove any unreacted strontium hydroxide) and two portions of a non-polar solvent like diethyl ether (to remove any unreacted cyclohexanebutyric acid).

-

Dry the purified white solid in a vacuum oven at 40-50°C overnight to yield the final product, this compound.

-

Part 3: Proposed Analytical Characterization

To confirm the identity, purity, and structure of the newly synthesized this compound, a suite of standard analytical techniques must be employed. Each technique provides a piece of the puzzle, and together they create a self-validating system of characterization.

Diagram of Analytical Workflow

Caption: Comprehensive analytical workflow for product validation.

Detailed Methodologies and Expected Results

| Technique | Methodology | Expected Outcome & Rationale |

| FTIR Spectroscopy | The solid sample is analyzed using an ATR-FTIR spectrometer. | Rationale: To confirm the formation of the carboxylate salt. Expected Result: Disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹). Appearance of strong asymmetric and symmetric COO⁻ stretches (~1610-1550 cm⁻¹ and ~1400 cm⁻¹, respectively). |

| ¹H and ¹³C NMR | The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed. | Rationale: To confirm the structure of the organic ligand is intact. Expected Result: The spectra should correspond to the cyclohexanebutyrate anion. The absence of the acidic proton peak (¹H NMR, ~12 ppm) confirms deprotonation. |

| Elemental Analysis | The percentage of Carbon (C) and Hydrogen (H) is determined by combustion analysis. | Rationale: To verify the empirical formula of the compound. Expected Result: The experimental %C and %H values should match the theoretical values calculated for the anhydrous formula Sr(C₁₀H₁₇O₂)₂. |

| ICP-OES | The sample is digested in acid and analyzed by Inductively Coupled Plasma - Optical Emission Spectrometry. | Rationale: To accurately quantify the strontium content. Expected Result: The experimental %Sr should match the theoretical value for the formula. This is a crucial validation of the metal-to-ligand ratio. |

| Thermogravimetric Analysis (TGA) | The sample is heated at a constant rate under an inert atmosphere, and mass loss is recorded. | Rationale: To determine thermal stability and check for the presence of water of hydration. Expected Result: A stable baseline until decomposition. Any mass loss at ~100-150°C would indicate the presence of coordinated water molecules, allowing for the determination of the hydrated formula. |

Part 4: Inferred Bioactivity and Future Outlook

The primary rationale for investigating this compound stems from the therapeutic use of other strontium salts in medicine. Strontium ranelate, for instance, has been shown to simultaneously increase the deposition of new bone by osteoblasts and reduce bone resorption by osteoclasts.[7] This "dual-action" mechanism makes strontium an attractive element for treating osteoporosis and other bone disorders.[2][3][6]

The hypothesis is that this compound could serve as a novel delivery vehicle for the bioactive Sr²⁺ ion. The cyclohexanebutyrate ligand, being more lipophilic than ranelic acid, could potentially alter the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This could lead to different bioavailability or tissue distribution profiles, which may be advantageous in certain therapeutic contexts.

Future research should focus on:

-

Executing the Synthesis: Performing the proposed synthesis and characterization to obtain definitive data on the compound's properties.

-

Solubility and Stability Studies: Determining the compound's solubility in physiological buffers and its stability at different pH values.

-

In Vitro Studies: Assessing its effects on osteoblast and osteoclast cell cultures to determine if the core bioactivity of strontium is retained.

-

In Vivo Studies: If in vitro results are promising, animal models could be used to evaluate its efficacy in promoting bone formation and its overall pharmacokinetic and safety profile.

This theoretical guide provides the foundational roadmap for bringing this compound from a mere chemical identifier to a fully characterized compound with potential for further scientific and therapeutic exploration.

References

-

Wikipedia. Strontium. [Link]

-

WebElements. Strontium: historical information. [Link]

- Google Patents. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75200, Cyclohexanebutanoic acid. [Link]

-

ResearchGate. Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions. [Link]

-

Royal Society of Chemistry. Synthesis of a novel strontium-based wide-bandgap semiconductor via X-ray photochemistry under extreme conditions. [Link]

-

Frontiers. Multiple and Promising Applications of Strontium (Sr)-Containing Bioactive Glasses in Bone Tissue Engineering. [Link]

-

Royal Society of Chemistry. Submicron particles of Ga-substituted strontium hexaferrite obtained by a citrate auto-combustion method. [Link]

-

National Center for Biotechnology Information. Elementary Scots. The discovery of Strontium. [Link]

-

BNN Breaking. Understanding Strontium: The Element With a Rich History and Unique Properties. [Link]

-

Botswana International University of Science & Technology. Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions. [Link]

-

National Center for Biotechnology Information. Advanced applications of strontium-containing biomaterials in bone tissue engineering. [Link]

-

CAS Common Chemistry. Strontium nitrate. [Link]

-

National Center for Biotechnology Information. Strontium and strontium ranelate: Historical review of some of their functions. [Link]

-

CAS Common Chemistry. Cyclohexanebutanoic acid, sodium salt (1:1). [Link]

-

Wikipedia. Strontium ranelate. [Link]

Sources

- 1. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Multiple and Promising Applications of Strontium (Sr)-Containing Bioactive Glasses in Bone Tissue Engineering [frontiersin.org]

- 3. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strontium - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Strontium » historical information [webelements.com]

- 6. Strontium and strontium ranelate: Historical review of some of their functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strontium ranelate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Research Applications of Strontium Cyclohexanebutyrate

Disclaimer: Direct research on Strontium Cyclohexanebutyrate is limited. This guide synthesizes established principles from related, well-studied strontium compounds and the parent organic acid to project its potential therapeutic applications and research methodologies. All proposed mechanisms and protocols are based on scientific inference and require experimental validation.

Introduction: A Novel Strontium Salt for Bone Tissue Engineering

Strontium-based compounds have garnered significant attention in the field of orthopedics and regenerative medicine, primarily for their dual-action effect on bone metabolism. The most clinically studied of these is strontium ranelate. While effective, research into new strontium salts continues, seeking to optimize bioavailability, safety profiles, and potentially introduce synergistic effects from the organic counter-ion. This compound (Sr(CHB)₂) is one such novel molecule. This guide outlines the theoretical framework and potential research applications of Sr(CHB)₂, drawing from the extensive research on other strontium salts and the known properties of its constituent ions.

This document will explore the hypothesized mechanism of action of this compound, propose detailed experimental protocols for its preclinical evaluation in bone regeneration, and provide a framework for its investigation as a potential therapeutic agent for metabolic bone diseases like osteoporosis.

Part 1: The Scientific Rationale - Dual-Action Osteogenic Potential

The therapeutic potential of this compound is predicated on the combined actions of the strontium ion (Sr²⁺) and the cyclohexanebutyrate anion.

The Role of the Strontium Ion (Sr²⁺)

Strontium, being in the same group as calcium in the periodic table, can substitute for calcium in biological processes, particularly within bone tissue. Its primary therapeutic effect is the uncoupling of bone remodeling, simultaneously stimulating bone formation and inhibiting bone resorption.

-

Anabolic Effect (Bone Formation): Strontium ions have been shown to promote the replication and differentiation of pre-osteoblastic cells. A key mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblast precursors, which in turn stimulates signaling pathways like Wnt/β-catenin, a critical pathway for osteogenesis.

-

Anti-resorptive Effect (Inhibition of Bone Breakdown): Strontium also modulates the activity of osteoclasts, the cells responsible for bone resorption. It can induce osteoclast apoptosis and decrease their differentiation from hematopoietic precursors, primarily by altering the RANKL/OPG signaling axis. By promoting the expression of osteoprotegerin (OPG) and downregulating the receptor activator of nuclear factor-κB ligand (RANKL), strontium shifts the balance away from osteoclastogenesis.

Diagram 1: Hypothesized Signaling Pathways of Strontium in Bone Cells

Caption: Hypothesized dual action of strontium on bone cell signaling pathways.

The Potential Contribution of Cyclohexanebutyrate

While less studied for direct osteogenic effects, short-chain fatty acids (SCFAs), which share structural similarities with cyclohexanebutyrate, have been implicated in modulating bone mass. Butyrate, for instance, has been shown to inhibit osteoclast differentiation. It is plausible that cyclohexanebutyrate could exert similar, or other currently unknown, biological effects that may be synergistic with strontium. A key research objective would be to determine if this organic moiety is merely a carrier for strontium or if it possesses intrinsic bioactivity relevant to bone health.

Part 2: Preclinical Research Workflow for this compound

A rigorous, phased approach is necessary to validate the therapeutic potential of this compound. The following sections detail the critical in vitro and in vivo experimental protocols.

Phase 1: In Vitro Characterization

The initial phase focuses on cell-based assays to determine the compound's cytotoxicity, and its specific effects on osteoblasts and osteoclasts.

Diagram 2: In Vitro Experimental Workflow

Caption: Phased workflow for the in vitro evaluation of this compound.

Experimental Protocol 1: Osteoblast Differentiation and Mineralization Assay

-

Objective: To assess the effect of this compound on osteoblast differentiation and matrix mineralization.

-

Cell Line: MC3T3-E1 pre-osteoblastic cells.

-

Methodology:

-

Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well and culture in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Induction of Differentiation: After 24 hours, replace the growth medium with osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

-

Treatment: Add this compound to the osteogenic medium at various non-toxic concentrations (e.g., 1, 10, 100 µM). Include a positive control (e.g., Strontium Chloride) and a negative control (vehicle). Culture for 7-21 days, replacing the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining (Day 7):

-

Fix cells with 4% paraformaldehyde.

-

Stain for ALP activity using a BCIP/NBT kit.

-

Quantify ALP activity using a p-nitrophenyl phosphate (pNPP) assay, normalizing to total protein content.

-

-

Alizarin Red S (ARS) Staining (Day 21):

-

Fix cells as above.

-

Stain with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

Quantify mineralization by extracting the stain with 10% cetylpyridinium chloride and measuring absorbance at 562 nm.

-

-

-

Expected Outcome: A dose-dependent increase in ALP activity and matrix mineralization compared to the control group would indicate a pro-osteogenic effect.

Experimental Protocol 2: Osteoclastogenesis Assay

-

Objective: To determine if this compound inhibits osteoclast formation.

-

Cell Line: RAW 264.7 macrophage cells or primary bone marrow macrophages (BMMs).

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in 48-well plates at 1 x 10⁴ cells/well.

-

Induction of Osteoclastogenesis: Culture cells in the presence of 50 ng/mL RANKL to induce differentiation into osteoclasts.

-

Treatment: Concurrently, treat cells with various concentrations of this compound.

-

TRAP Staining (Day 5-7):

-

Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

-

Pit Formation Assay (on bone-mimetic surface):

-

Perform the assay on calcium phosphate-coated plates.

-

After 7 days, remove cells and visualize the resorption pits. Quantify the resorbed area using image analysis software.

-

-

-

Expected Outcome: A dose-dependent decrease in the number of TRAP-positive multinucleated cells and reduced resorption pit area would suggest an anti-resorptive effect.

Phase 2: In Vivo Validation

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a relevant animal model.

Table 1: Comparison of Common Animal Models for Osteoporosis Research

| Model | Species | Induction Method | Key Advantages | Key Disadvantages |

| Ovariectomized (OVX) Rat | Rat | Surgical removal of ovaries | Mimics postmenopausal osteoporosis; well-characterized model. | Does not fully replicate human bone microarchitecture. |

| Glucocorticoid-Induced Osteoporosis (GIO) | Mouse/Rat | Chronic administration of glucocorticoids | Relevant for a common secondary cause of osteoporosis. | Systemic effects of glucocorticoids can confound results. |

| Calvarial Defect Model | Rat/Rabbit | Surgical creation of a critical-size defect in the skull | Excellent for evaluating local bone regeneration and healing. | Does not model systemic bone loss. |

Experimental Protocol 3: Ovariectomized (OVX) Rat Model

-

Objective: To assess the systemic efficacy of this compound in preventing estrogen-deficiency-induced bone loss.

-

Methodology:

-

Animal Model: Use 3-month-old female Sprague-Dawley rats. Perform bilateral ovariectomy (OVX) or a sham operation.

-

Treatment: Two weeks post-surgery, begin daily oral gavage administration of this compound at different doses. Include a vehicle control group (OVX + vehicle) and a sham control group.

-

Duration: Treat for 12 weeks.

-

Analysis:

-

Micro-computed Tomography (µCT): At the end of the study, harvest femurs and lumbar vertebrae. Perform µCT analysis to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histomorphometry: Process bone samples for undecalcified histology. Perform von Kossa and Masson's trichrome staining to visualize bone structure and quantify cellular parameters like osteoblast and osteoclast surface.

-

Biomechanical Testing: Perform three-point bending tests on femurs to determine bone strength (e.g., ultimate load, stiffness).

-

Serum Biomarkers: Collect blood at baseline and termination to measure markers of bone turnover, such as P1NP (formation) and CTX-I (resorption).

-

-

-

Expected Outcome: The this compound treated groups should exhibit significantly improved bone microarchitectural parameters, higher bone strength, and a more balanced bone turnover marker profile compared to the OVX vehicle control group.

Conclusion and Future Directions

This compound presents a compelling, albeit currently theoretical, candidate for a next-generation bone anabolic agent. The research framework detailed in this guide provides a comprehensive pathway from initial cell-based screening to in vivo preclinical validation. Successful outcomes from these studies would establish the foundational evidence needed to advance this compound towards clinical investigation for the treatment of osteoporosis and other bone-related disorders. Future research should also focus on its pharmacokinetic and toxicological profile to ensure a favorable therapeutic window.

References

-

Quesada, J. M., & Pineda, C. (2021). The Role of Strontium in the Treatment of Osteoporosis. Frontiers in Bioscience-Landmark, 26(9), 619-632. [Link]

-

Reginster, J. Y., & Meurisse, M. (2006). Strontium ranelate: a new paradigm in the treatment of osteoporosis. Drugs of Today, 42(4), 227-237. [Link]

-

Canalis, E., Hott, M., & Marie, P. J. (1996). The divalent strontium salt S12911 enhances bone cell replication and bone formation in vitro. Bone, 18(6), 577-582. [Link]

-

Fromigue, O., Hay, E., & Modrowski, D. (2009). The calcium-sensing receptor is involved in the strontium ranelate-induced osteoblastic cell differentiation. Journal of Bone and Mineral Research, 24(12), 1996-2005. [Link]

-

Atkins, G. J., Welldon, K. J., & Findlay, D. M. (2009). Strontium ranelate treatment of human primary osteoblasts and osteoclasts promotes a more osteogenic and less osteoclastogenic phenotype. Bone, 45(3), 547-554. [Link]

-

Li, Y., Liu, Z., & Xia, W. (2020). The gut microbiota and its metabolites in the progression of osteoporosis. Journal of Clinical Endocrinology & Metabolism, 105(3), dgz235. [Link]

Methodological & Application

Application Notes and Protocols: The Use of Oil-Soluble Strontium Compounds as Internal Standards in Petroleum Product Analysis

Abstract

This document provides a comprehensive guide to the principles and protocols for utilizing oil-soluble strontium compounds, with a focus on Strontium Cyclohexanebutyrate as a representative example, as an internal standard for the elemental analysis of petroleum products. The application of internal standards is a critical practice for enhancing the accuracy and precision of quantitative analyses by correcting for variations in sample matrix, instrumental drift, and sample preparation inconsistencies. These notes are intended for researchers, scientists, and professionals in the fields of analytical chemistry and petroleum product quality control, offering both theoretical grounding and practical, step-by-step methodologies for implementation with common analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) Spectroscopy.

Introduction: The Rationale for Internal Standardization in Petroleum Analysis

The elemental analysis of petroleum products, including lubricating oils, fuels, and crude oils, is essential for quality control, performance monitoring, and regulatory compliance.[1] The presence and concentration of various elements can indicate contamination, additive levels, and wear metals from machinery, providing valuable diagnostic information.[2][3][4] However, the complex and variable hydrocarbon matrix of these samples presents significant challenges to accurate and precise elemental analysis. Matrix effects, such as viscosity differences and the presence of interfering substances, can suppress or enhance the analytical signal, leading to erroneous results.[2][5]

Internal standardization is a powerful technique to mitigate these issues.[6] An internal standard is a known concentration of an element or compound, not naturally present in the sample, which is added to all samples, blanks, and calibration standards.[6] By monitoring the signal of the internal standard relative to the analytes of interest, variations introduced during sample preparation or analysis can be mathematically corrected.[6]

This guide focuses on the use of an oil-soluble strontium compound, exemplified by this compound, as an internal standard. Strontium is an ideal candidate for this purpose as it is not typically found in significant concentrations in most petroleum products. Its chemical properties, when part of an appropriate organometallic compound, allow for excellent solubility and stability in hydrocarbon matrices.

Selection Criteria for an Internal Standard in Petroleum Analysis

The efficacy of an internal standard hinges on its careful selection based on a set of critical criteria. The chosen compound must behave similarly to the analytes of interest throughout the analytical process.[7][8]

Key Selection Criteria:

-

Absence in the Sample Matrix: The internal standard element must not be naturally present in the samples being analyzed, or its natural concentration must be negligible compared to the amount being added.[8] Strontium is a suitable choice in this regard for most petroleum applications.

-

Chemical and Physical Similarity: While not identical, the internal standard should have chemical and physical properties that are comparable to the analytes. For elemental analysis, this often relates to excitation and ionization potentials.

-

High Purity and Availability: The internal standard must be available in a highly pure form to ensure that it does not introduce contaminants into the sample.[7][9]

-

Solubility and Stability: For petroleum analysis, the internal standard must be readily soluble and stable in the hydrocarbon matrix and the chosen dilution solvent (e.g., kerosene, xylene).[7][10][11][12] Organometallic compounds like metal carboxylates are designed for this purpose.[10][11]

-

No Spectral Interference: The analytical signal of the internal standard must not overlap or interfere with the signals of the analytes of interest in the chosen analytical technique (e.g., emission lines in ICP-OES, fluorescence lines in XRF).

This compound as a Model Internal Standard:

This compound, as a metal carboxylate, is expected to exhibit good solubility in non-polar solvents typically used for diluting petroleum products.[10][11][13] The cyclohexanebutyrate moiety provides a significant organic character, enhancing its miscibility with the hydrocarbon matrix.

Principle of Internal Standardization

The fundamental principle of internal standardization is the use of a ratio of the analyte signal to the internal standard signal. This ratio is then used for quantification, effectively canceling out variations that affect both the analyte and the internal standard to a similar extent.

The relationship can be expressed as:

(Analyte Signal / Internal Standard Signal) = Response Factor * (Analyte Concentration / Internal Standard Concentration)

Since the internal standard concentration is kept constant, a linear relationship is established between the signal ratio and the analyte concentration.

Detailed Application Protocols

The following sections provide detailed protocols for the preparation and use of a this compound internal standard solution for the analysis of petroleum products using ICP-OES and XRF.

Preparation of the this compound Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of the strontium internal standard that is stable and can be accurately diluted.

Materials:

-

This compound (high purity)

-

High-purity, low-odor kerosene or mixed xylenes

-

Class A volumetric flasks

-

Analytical balance (readable to 0.1 mg)

-

Ultrasonic bath

Protocol:

-

Accurately weigh a predetermined amount of this compound into a clean, dry beaker.

-

Add a small volume of the organic solvent (kerosene or xylenes) to the beaker and gently swirl to begin dissolution.

-

Transfer the slurry to a Class A volumetric flask of the desired volume.

-

Rinse the beaker several times with the solvent, adding the rinsings to the volumetric flask to ensure quantitative transfer.

-

Add additional solvent to the volumetric flask until it is approximately three-quarters full.

-

Place the flask in an ultrasonic bath for 15-30 minutes, or until the this compound is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Carefully add solvent to the mark on the volumetric flask.

-

Stopper the flask and invert it multiple times to ensure a homogenous solution.

-

Store the stock solution in a tightly sealed, amber glass bottle to prevent solvent evaporation and photodegradation.

Table 1: Example Stock Solution Preparation

| Parameter | Value |

| Mass of this compound | 1.0000 g |

| Final Volume of Stock Solution | 100.0 mL |

| Solvent | Kerosene |

| Approximate Strontium Concentration | Dependent on the purity and stoichiometry of the compound |

Protocol for ICP-OES Analysis of Lubricating Oils (Adapted from ASTM D4951 and D5185)

Objective: To determine the concentration of wear metals and additive elements in lubricating oils using ICP-OES with this compound as an internal standard.[14][15][16][17][18]

Workflow Diagram:

Caption: ICP-OES Analysis Workflow with Internal Standardization.

Protocol:

-

Preparation of Working Internal Standard/Diluent Solution: Dilute the this compound stock solution with the chosen solvent to achieve a final strontium concentration appropriate for the ICP-OES instrument (e.g., 1-10 ppm). This solution will serve as the diluent for all samples and standards.

-

Sample Preparation: a. Accurately weigh approximately 0.5 g of the lubricating oil sample into a clean, dry sample tube. b. Add a precise volume or weight of the working internal standard/diluent solution to achieve a specific dilution factor (e.g., 1:10 or 1:20 w/v or w/w).[2][5] c. Cap the tube and vortex or shake vigorously until the sample is completely homogenized.

-

Calibration Standards: Prepare a series of multi-element calibration standards using a certified organometallic standard (e.g., V-23 or equivalent).[2] Dilute the organometallic standard with the same working internal standard/diluent solution used for the samples. This ensures that the internal standard is present at the same concentration in all standards and samples.[19]

-

Blank Preparation: The blank will consist of the working internal standard/diluent solution.

-

ICP-OES Analysis: a. Aspirate the samples and standards into the ICP-OES.[3] b. The instrument will measure the emission intensity of each analyte and the strontium internal standard at their respective wavelengths.

-

Data Analysis: a. For each sample and standard, calculate the ratio of the emission intensity of each analyte to the emission intensity of the strontium internal standard. b. Create a calibration curve by plotting the intensity ratio of the standards against their known concentrations. c. Determine the concentration of the analytes in the samples from the calibration curve.

Protocol for XRF Analysis of Petroleum Products

Objective: To determine the elemental composition of petroleum products using XRF with this compound as an internal standard.

Workflow Diagram:

Caption: XRF Analysis Workflow with Internal Standardization.

Protocol:

-

Sample Preparation: a. Accurately weigh a specific amount of the petroleum product into a clean beaker. b. Add a precise amount of the concentrated this compound stock solution to the sample. The amount added should result in a strontium concentration that provides a strong and stable XRF signal. c. Thoroughly mix the sample and internal standard using a vortex mixer or by vigorous shaking to ensure homogeneity.

-

Calibration Standards: Prepare a set of calibration standards by adding known concentrations of analytes (from certified organometallic standards) and the same amount of the this compound stock solution to a base oil that closely matches the sample matrix.

-

Blank Preparation: The blank will consist of the base oil with the added internal standard.

-

XRF Analysis: a. Transfer the prepared samples, standards, and blank into XRF sample cups fitted with an appropriate film (e.g., Mylar). b. Analyze the samples in the XRF spectrometer. The instrument will measure the intensity of the characteristic X-rays for each analyte and for strontium.

-

Data Analysis: a. Calculate the ratio of the X-ray intensity of each analyte to the intensity of the strontium Kα or Lα line. b. Construct a calibration curve by plotting the intensity ratios of the standards against their concentrations. c. Use the calibration curve to determine the concentrations of the analytes in the unknown samples.[20]

Validation of the Internal Standard Method

To ensure the reliability of this compound as an internal standard, a validation process must be undertaken.

Validation Experiments:

-

Linearity: A series of standards with varying analyte concentrations and a fixed internal standard concentration should be analyzed to confirm the linearity of the calibration curve (intensity ratio vs. analyte concentration).

-

Recovery: A known amount of the analytes should be spiked into a sample matrix and analyzed. The recovery of the spiked analytes should be within an acceptable range (typically 90-110%).

-

Precision: Replicate analyses of the same sample should be performed to determine the precision (repeatability and reproducibility) of the method. The relative standard deviation (RSD) should be below a predetermined threshold.[21]

-

Stability: The stability of the internal standard in the stock solution and in prepared samples should be assessed over time to ensure that degradation does not affect the results.[7]

Conclusion

The use of an oil-soluble internal standard, such as this compound, offers a robust solution to the challenges of elemental analysis in complex petroleum matrices. By correcting for variations in sample introduction, matrix effects, and instrumental drift, internal standardization significantly improves the accuracy and precision of analytical results obtained from techniques like ICP-OES and XRF. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this technique, empowering laboratories to generate high-quality data for critical quality control and diagnostic applications.

References

-

Agilent Technologies. (2010). Determination of Metals in Lubricating Oil by ICP-OES. Agilent. [Link]

-

Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC North America, 32(4), 278-282. [Link]

-

Olaru, A., & Gomez, L. D. (2014). Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria. Energy & Fuels, 28(6), 3855-3864. [Link]

-

ASTM International. (2019). Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry (ASTM D4951-19). [Link]

-

Agilent Technologies. (2019). Multi-element Analysis of Used Lubricant Oils. [Link]

-

Machinery Lubrication. (n.d.). XRF: A Powerful Oil Analysis Tool. [Link]

-

National Center for Biotechnology Information. (n.d.). Strontium butyrate. PubChem. [Link]

-

SPECTRO Analytical Instruments. (n.d.). Rapid Analysis of Wear Metals in Used Oils by Automated ICP-OES. [Link]

-

ResearchGate. (n.d.). Solution behaviour of some divalent metal carboxylates in organic solvents. [Link]

-

Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry–What, how and why? Journal of lipid research, 53(5), 809–817. [Link]

-

Analytik Jena. (n.d.). Determination of Additive Elements in Lubricating Oils according to ASTM D4951 with HR ICP-OES. [Link]

-

Chemistry Stack Exchange. (2016). Reagents used to prepare organic ICP standards, from scratch. [Link]

-

CAS. (n.d.). Strontium. [Link]

-

ResearchGate. (n.d.). Solution behaviour of lead(II) carboxylates in organic solvents. [Link]

-

Agilent Technologies. (n.d.). High-Throughput Analysis of Additive-Elements and Wear Metals in Lubricants by ICP-OES. [Link]

-

MDPI. (2023). Preparation and Characterization of Carboxymethyl Hydroxypropyl Cellulose. [Link]

-

Jet-Lube. (2020). How To Make An Optimal Oil Analysis Step By Step. [Link]

-

Shanghai Minglan Chemical Co., Ltd. (n.d.). Standard Test Method For Determination Of Additive Elements In Lubricating Oils By Inductively Coupled Plasma Atomic Emission Spectrometry. [Link]

-

PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]

-

Agilent Technologies. (2010). Determination of V, Ni, and Fe in Crude Oils and Bitumen using Sequential ICP-OES and Scandium as an Internal Standard. [Link]

-

ASTM International. (2019). D4951-19, Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry. [Link]

-

ResearchGate. (n.d.). Methods for the determination of silicon and aluminum in fuel oils and in crude oils by X-ray fluorescence spectrometry. [Link]

-

ResearchGate. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. [Link]

-

Bryan Research & Engineering, Inc. (n.d.). Solubility of Hydrocarbons in Physical Solvents. [Link]

-

IHS Markit. (n.d.). ASTM D4951-02 - Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry. [Link]

-

E3S Web of Conferences. (2019). Standard methods used for mercury analysis in the oil and gas industry. [Link]

-

Loba Chemie. (n.d.). STRONTIUM CHLORIDE HEXAHYDRATE. [Link]

-

Unacademy. (n.d.). Hydrocarbon. [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

National Institute of Standards and Technology. (2010). Analysis of Organometallic Gasoline Additives with the Composition-Explicit Distillation Curve Method. [Link]

-

ZeptoMetrix. (n.d.). Organometallic Oil Standards. [Link]

Sources

- 1. How To Make An Optimal Oil Analysis Step By Step | Jet-Lube Blog [jetlube.com]

- 2. wasteadvantagemag.com [wasteadvantagemag.com]

- 3. extranet.spectro.com [extranet.spectro.com]

- 4. zeptometrix.com [zeptometrix.com]

- 5. agilent.com [agilent.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. chromatographyonline.com [chromatographyonline.com]